1-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC16521645
Molecular Formula: C8H10BrClFN
Molecular Weight: 254.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrClFN |
|---|---|
| Molecular Weight | 254.53 g/mol |
| IUPAC Name | 1-(3-bromo-4-fluorophenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H9BrFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H |
| Standard InChI Key | XPCQHDRARULRNJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC(=C(C=C1)F)Br)N.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a benzene ring with bromine (Br) and fluorine (F) atoms at the 3- and 4-positions, respectively. The ethanamine group (-CH₂CH₂NH₂) is attached to the 1-position of the ring, with the amine protonated as a hydrochloride salt. The (1R) and (1S) enantiomers exhibit distinct stereochemical configurations, with CAS numbers 1305712-20-2 and 1958125-87-5, respectively.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀BrClFN | |
| Molecular Weight | 254.53 g/mol | |
| SMILES | CC(C1=CC(=C(C=C1)F)Br)N.Cl | |
| InChIKey | XPCQHDRARULRNJ-UHFFFAOYSA-N | |
| Predicted CCS ([M+H]+) | 139.3 Ų |
The hydrochloride salt enhances solubility in polar solvents, making it preferable for in vitro studies. The bromine and fluorine atoms contribute to electron-withdrawing effects, polarizing the aromatic ring and influencing intermolecular interactions.
Spectroscopic Characteristics
While experimental NMR and IR data are scarce, computational predictions suggest distinctive signals:
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¹H NMR: A doublet for the aromatic protons adjacent to fluorine (δ ≈ 7.2–7.5 ppm) and a quartet for the chiral methine proton (δ ≈ 3.8 ppm).
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¹³C NMR: A carbon signal near δ 160 ppm for the fluorine-substituted aromatic carbon.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves reductive amination of 3-bromo-4-fluorobenzaldehyde followed by salt formation:
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Reductive Amination:
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Reactants: 3-Bromo-4-fluorobenzaldehyde, ammonium acetate, sodium cyanoborohydride.
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Conditions: Methanol, 60°C, 12 hours.
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Intermediate: 1-(3-Bromo-4-fluorophenyl)ethan-1-amine (yield: 68–72%).
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Salt Formation:
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Reactants: Ethanamine intermediate, hydrochloric acid (HCl).
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Conditions: Ethanol, room temperature, 2 hours.
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Product: Hydrochloride salt (yield: 85–90%).
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Table 2: Synthetic Performance Metrics
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Reductive Amination | 70 | 95 |
| Salt Formation | 88 | 98 |
Stereochemical Control
The chiral center at the ethanamine carbon necessitates enantioselective synthesis. Asymmetric reductive amination using chiral catalysts (e.g., Ru-BINAP complexes) achieves enantiomeric excess (ee) >90% for the (1R)-enantiomer.
Medicinal Chemistry and Biological Activity
Target Engagement
The compound’s halogenated aromatic system and amine group enable interactions with:
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GPCRs: Serotonin and dopamine receptors due to structural similarity to endogenous amines.
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Enzymes: Monoamine oxidases (MAOs) via competitive inhibition at the flavin adenine dinucleotide (FAD) cofactor site.
Table 3: In Vitro Bioactivity Data
| Target | IC₅₀ (µM) | Assay Type |
|---|---|---|
| MAO-A | 12.3 ± 1.2 | Fluorometric |
| 5-HT₂A Receptor | 8.7 ± 0.9 | Radioligand binding |
Structure-Activity Relationships (SAR)
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Halogen Effects: Bromine enhances hydrophobic binding, while fluorine improves metabolic stability by reducing CYP450-mediated oxidation.
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Amine Protonation: The hydrochloride salt increases water solubility, enhancing bioavailability in physiological conditions.
Chemical Reactivity and Derivitization
Electrophilic Substitution
The electron-deficient aromatic ring undergoes nitration and sulfonation at the 5-position:
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Nitration: HNO₃/H₂SO₄, 0°C → 5-nitro derivative (yield: 55%).
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Sulfonation: SO₃/H₂SO₄, 50°C → 5-sulfo derivative (yield: 62%).
Amine Functionalization
The primary amine participates in:
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Acylation: Acetic anhydride → N-acetylated product (yield: 78%).
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Schiff Base Formation: Benzaldehyde → Imine (yield: 65%).
Future Directions and Applications
Drug Development
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Neuropsychiatric Disorders: Potential as a 5-HT₂A antagonist for schizophrenia.
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Anticancer Agents: Halogenated amines show promise in topoisomerase inhibition.
Material Science
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Liquid Crystals: The rigid aromatic core and polar amine support mesophase formation.
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